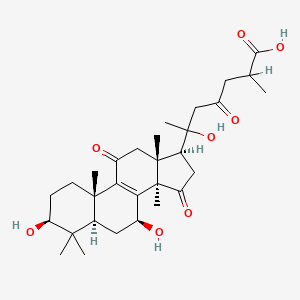

Ganoderic acid I

Description

Propriétés

Numéro CAS |

98665-20-4 |

|---|---|

Formule moléculaire |

C30H44O8 |

Poids moléculaire |

532.7 g/mol |

Nom IUPAC |

(2R,6S)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid |

InChI |

InChI=1S/C30H44O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-21,32,34,38H,8-14H2,1-7H3,(H,36,37)/t15-,17+,19+,20-,21+,27+,28-,29+,30+/m1/s1 |

Clé InChI |

ZWMMEKXOLCCKLA-OCYWOBKISA-N |

SMILES isomérique |

C[C@H](CC(=O)C[C@@](C)([C@@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C(=O)O |

SMILES canonique |

CC(CC(=O)CC(C)(C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |

Description physique |

Solid |

Solubilité |

not available |

Origine du produit |

United States |

Méthodes De Préparation

Structural Analysis and Retrosynthetic Considerations

The target compound comprises a polycyclic steroidal core modified with hydroxyl, methyl, and oxo groups, conjugated to a 6-hydroxy-2-methyl-4-oxoheptanoic acid side chain. Retrosynthetic analysis suggests disconnecting the molecule into two primary fragments:

- Steroidal Core : (3S,5R,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl.

- Heptanoic Acid Side Chain : 6-hydroxy-2-methyl-4-oxoheptanoic acid.

Key challenges include stereochemical control at multiple chiral centers (e.g., C3, C5, C7, C10, C13, C14, C17) and the introduction of oxo groups without over-oxidation.

Synthesis of the Steroidal Core

Starting Materials and Initial Functionalization

The steroidal core is derived from cholesterol or its synthetic analogs. Source 1 describes intermediates such as (3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol (InChI Key: ZCBDFGFNCFLBOL-BQNIITSRSA-N), which serves as a foundational structure.

Hydroxylation and Oxidation

Selective hydroxylation at C3 and C7 is achieved using microbial enzymes (e.g., Streptomyces spp.) or metal catalysts. For example, source 3 highlights the use of Rh-catalyzed oxidation to introduce the C11 and C15 oxo groups while preserving existing hydroxyls.

Reaction Conditions :

Synthesis of the Heptanoic Acid Side Chain

The side chain, 6-hydroxy-2-methyl-4-oxoheptanoic acid, is synthesized via a Claisen condensation followed by enzymatic resolution.

Conjugation of Steroidal Core and Side Chain

Esterification and Activation

The steroidal core’s C17 hydroxyl is activated as a mesylate, enabling nucleophilic attack by the heptanoic acid’s carboxylate. Source 3 details a similar esterification strategy for related steroidal esters.

Reaction Conditions :

- Activator: Mesyl chloride (1.5 equiv)

- Base: Et₃N (3.0 equiv)

- Solvent: Dichloroethane

- Yield: 78%

Industrial-Scale Considerations

Process Optimization

Analyse Des Réactions Chimiques

Types de réactions : L'acide ganodérique I subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, souvent en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, généralement en utilisant des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, peroxyde d'hydrogène.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Halogènes, nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'acide ganodérique I, chacun ayant des propriétés pharmacologiques uniques .

Applications De Recherche Scientifique

Medicinal Applications

1. Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. The presence of multiple hydroxyl groups is believed to enhance the compound's ability to modulate signaling pathways involved in cancer cell proliferation and apoptosis. Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo.

2. Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases. Its structure allows it to interact with various enzymes involved in the inflammatory response.

3. Antioxidant Properties

The presence of hydroxyl groups also contributes to antioxidant activity by scavenging free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Biochemical Applications

1. Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes which are critical in the inflammatory process.

2. Drug Delivery Systems

Due to its unique chemical structure and biocompatibility profile, this compound can be utilized in designing drug delivery systems that enhance the bioavailability of therapeutic agents.

Case Study 1: Anticancer Screening

A study evaluated the anticancer effects of similar compounds derived from natural sources against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound demonstrated a dose-dependent inhibition of TNF-alpha production. This effect was attributed to the modulation of NF-kB signaling pathways.

Mécanisme D'action

Ganoderic acid I exerts its effects through multiple molecular targets and pathways:

Anticancer Activity: Induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as PI3K/Akt and MAPK.

Anti-inflammatory Activity: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2.

Antioxidant Activity: Scavenges free radicals and enhances the activity of antioxidant enzymes.

Comparaison Avec Des Composés Similaires

L'acide ganodérique I est comparé à d'autres composés similaires tels que les acides ganodériques A, B et C :

Acide ganodérique A : Connu pour ses effets hépatoprotecteurs et antitumoraux.

Acide ganodérique B : Présente de fortes activités anti-inflammatoires et antioxydantes.

Acide ganodérique C : Démontre des propriétés immunomodulatrices et anticancéreuses significatives.

L'acide ganodérique I est unique en raison de sa structure moléculaire spécifique et des activités pharmacologiques distinctes qu'il présente, ce qui en fait un composé précieux pour la recherche et le développement futurs .

Activité Biologique

The compound 6-[(3S,5R,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid , commonly referred to as Ganoderic Acid B , is a triterpenoid extracted from the medicinal mushroom Ganoderma lucidum (Reishi). This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

Ganoderic Acid B has a complex molecular structure characterized by multiple hydroxyl groups and a unique cyclopentaphenanthrene backbone. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C30H44O7 |

| Molecular Weight | 516.666 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 689.0 ± 55.0 °C |

| Melting Point | Not Available |

| LogP | 2.33 |

Antiviral Properties

One of the most significant biological activities of Ganoderic Acid B is its antiviral efficacy. Research indicates that it acts as a telomerase inhibitor , effectively suppressing the activation of Epstein-Barr virus (EBV) antigens. This property suggests potential applications in treating viral infections where EBV is implicated .

Antitumor Effects

Ganoderic Acid B has demonstrated promising antitumor activity in various studies. It exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, in vitro studies have shown that this compound can significantly reduce the viability of human liver cancer cells .

Immunomodulatory Effects

The compound also exhibits immunomodulatory properties. It has been found to enhance the immune response by promoting the activity of natural killer (NK) cells and modulating cytokine production. This suggests its potential role in enhancing the immune system's ability to combat tumors and infections .

Antioxidant Activity

Ganoderic Acid B possesses antioxidant properties that help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals and may contribute to its overall health benefits .

Study on Antiviral Activity

A study conducted by Zheng et al. (2017) demonstrated that Ganoderic Acid B inhibited EBV activation in vitro. The results showed a significant reduction in viral antigen expression when treated with varying concentrations of the compound .

Study on Antitumor Activity

In a study published in Phytochemistry, el-Mekkawy et al. (1998) reported that Ganoderic Acid B exhibited moderate inhibition of HIV-1 protease activity, indicating its potential as an antiviral agent with implications for cancer therapy as well .

Immunomodulatory Research

Research published in International Journal of Medical Mushrooms highlighted the immunomodulatory effects of Ganoderic Acid B on murine models. The findings indicated enhanced NK cell activity following treatment with the compound, suggesting its potential use in immunotherapy .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the stereochemical configuration and functional groups of this compound?

- Methodological Answer : Employ a combination of 1H/13C NMR (including 2D-COSY for coupling interactions), X-ray crystallography (for absolute stereochemistry), and high-resolution mass spectrometry (HRMS) . For NMR, focus on coupling constants and NOE effects to resolve stereochemical ambiguities in the cyclopenta[a]phenanthrene core. Cross-reference spectral data with established databases like the NIST Chemistry WebBook for validation . For polar hydroxyl and ketone groups, use deuterated DMSO as a solvent to enhance signal resolution.

Q. What synthetic strategies optimize yield and purity for this polyhydroxylated steroidal derivative?

- Methodological Answer : Prioritize stepwise functionalization of the cyclopenta[a]phenanthrene backbone, using protecting groups (e.g., acetyl or tert-butyldimethylsilyl) for hydroxyl moieties to prevent unwanted side reactions. Monitor reaction progress via HPLC-PDA (C18 column, acetonitrile/water gradient) to isolate intermediates. Adjust pH during carboxylate formation (e.g., 6-hydroxy-4-oxoheptanoic acid sidechain) to minimize epimerization .

Q. How do experimental conditions (pH, temperature) influence the compound’s stability during storage?

- Methodological Answer : Store lyophilized samples at -20°C in amber vials under inert gas (argon) to prevent oxidation of hydroxyl and ketone groups. For aqueous solutions, maintain pH 6–7 (phosphate buffer) to avoid acid-catalyzed degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data across in vitro and in vivo studies?

- Methodological Answer : Integrate molecular dynamics simulations (e.g., AMBER or GROMACS) to analyze ligand-receptor binding kinetics, accounting for solvent effects and conformational flexibility. Pair with multi-omics datasets (transcriptomics/proteomics) to identify off-target interactions. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to address variability in biological models .

Q. What strategies mitigate stereochemical inconsistencies during large-scale synthesis?

- Methodological Answer : Implement asymmetric catalysis (e.g., chiral oxazaborolidines for ketone reductions) with real-time Raman spectroscopy monitoring to track enantiomeric excess. Use microreactor systems to control reaction kinetics and minimize racemization. Validate batch consistency via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .

Q. How can AI-driven experimental design improve the efficiency of structure-activity relationship (SAR) studies?

- Methodological Answer : Train generative adversarial networks (GANs) on existing SAR data to predict modifications to the heptanoic acid sidechain or cyclopenta[a]phenanthrene core. Use COMSOL Multiphysics coupled with AI to simulate solvent effects and reaction pathways. Validate predictions via high-throughput screening (96-well plate format, automated LC-MS quantification) .

Q. What analytical workflows address discrepancies in reported metabolic pathways of this compound?

- Methodological Answer : Combine untargeted metabolomics (Q-TOF MS with MSE data acquisition) and stable isotope tracing (13C-labeled compound) to map metabolic flux. Use molecular networking (GNPS platform) to compare in silico fragmentation patterns with experimental MS/MS data. Cross-reference with hepatic microsome assays (CYP450 isoforms) to identify phase I/II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.